5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-14-7-2-1-6(3-12)13-4-7/h1-2,4,14H,5H2 |
InChI Key |
FLKRLYLSLBOHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCC(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Halopyridine Precursors
One common approach to prepare 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile is via nucleophilic aromatic substitution (S_NAr) on a halogenated pyridine precursor bearing a cyano group at the 2-position.
- Starting material: 2-chloropyridine-5-carbonitrile or 2-bromopyridine-5-carbonitrile.
- Nucleophile: 2,2,2-trifluoroethylamine or its equivalent.
- Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), often with a base like potassium tert-butoxide (KOtBu) to deprotonate the amine and enhance nucleophilicity.
- Temperature: Moderate heating (50–85 °C) for several hours to promote substitution.
- Outcome: The trifluoroethylamino group substitutes the halogen at the 5-position, yielding the target compound.
This method benefits from straightforward reaction steps but can be limited by the availability of the halogenated nitrile pyridine and potential competing side reactions.
Reductive Amination of 5-Aminopyridine-2-carbonitrile with Trifluoroacetaldehyde Derivatives
Another synthetic route involves reductive amination where the amino group at the 5-position of pyridine-2-carbonitrile is reacted with trifluoroacetaldehyde or its equivalents:
- Starting material: 5-aminopyridine-2-carbonitrile.
- Electrophile: Trifluoroacetaldehyde or trifluoroacetaldehyde hemiacetal.
- Reducing agent: Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Solvent: Methanol or dichloromethane.
- Conditions: Room temperature to mild heating.
- Outcome: Formation of the secondary amine with the trifluoroethyl substituent attached to the amino group.
This method allows for selective functionalization of the amino group and avoids harsh conditions.
Multi-step Synthesis via Pyridine Intermediates and Catalytic Hydrogenation
- Starting from 2,5-dihalopyridine derivatives, the cyano group is introduced by cyanation reactions (e.g., using copper(I) cyanide).
- The trifluoroethylamino group is introduced by first converting the 5-position to an amine via nucleophilic substitution or catalytic hydrogenation of nitro precursors.
- Subsequent alkylation or reductive amination with 2,2,2-trifluoroethyl derivatives yields the target compound.
This approach is more complex but can provide higher selectivity and purity.
Representative Reaction Scheme and Conditions
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloropyridine-5-carbonitrile + 2,2,2-trifluoroethylamine, KOtBu, DMF, 85 °C, 4 h | Nucleophilic aromatic substitution to install trifluoroethylamino group | 60–75% | Requires careful temperature control |
| 2 | 5-aminopyridine-2-carbonitrile + trifluoroacetaldehyde, NaBH(OAc)3, DCM, rt | Reductive amination to attach trifluoroethyl group | 65–80% | Mild conditions, selective |
| 3 | 2,5-dibromopyridine → cyanation (CuCN), reduction (H2, Pd/C), alkylation with trifluoroethyl bromide | Multi-step synthesis | 40–55% overall | More steps, higher purity |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-chloropyridine-5-carbonitrile | 2,2,2-trifluoroethylamine, KOtBu | DMF, 85 °C, 4 h | Direct, fewer steps | Requires halogenated precursor, possible side reactions |
| Reductive Amination | 5-aminopyridine-2-carbonitrile | Trifluoroacetaldehyde, NaBH(OAc)3 | DCM, rt | Mild, selective | Requires amino precursor |
| Multi-step via Cyanation and Reduction | 2,5-dibromopyridine | CuCN, H2/Pd-C, trifluoroethyl bromide | Multiple steps, varied temps | Flexible, high purity | More complex, lower overall yield |
Additional Notes
- The trifluoroethyl group can be introduced either as a nucleophile (trifluoroethylamine) or electrophile (trifluoroethyl bromide) depending on the synthetic route.
- Handling of fluorinated reagents requires attention to moisture and temperature to prevent decomposition.
- Analytical characterization (NMR, MS, HPLC) confirms the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The amino group can be oxidized to a nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Various substituted pyridines.
Reduction: Amino derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile are best contextualized against related fluorinated pyridine and pyrimidine derivatives. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Compounds
*Estimated using Hansch-Leo fragment method.
Key Comparative Insights:
Core Heterocycle Influence: Pyridine-based compounds (e.g., the target compound and 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile ) exhibit planar aromaticity, favoring π-π stacking interactions in drug-receptor binding. Pyrimidine derivatives (e.g., 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile ) offer additional hydrogen-bonding sites (N1 and N3), enhancing target affinity.
Fluorine Substituent Effects: The trifluoroethylamino group in the target compound provides a balance of hydrophobicity and electron-withdrawing effects, which may reduce basicity of the amino group (pKa ~6–7*) compared to non-fluorinated ethylamino analogs .
Biological and Synthetic Relevance: The target compound’s trifluoroethylamino group is structurally distinct from the -CF₃ or -F groups in analogs, which may confer unique pharmacokinetic profiles. Pyrimidine derivatives (e.g., ) are often employed in kinase inhibitors due to their ability to mimic ATP’s purine ring.
Synthetic Challenges: The introduction of a trifluoroethylamino group typically requires specialized fluorinating agents or protected amine intermediates, as seen in related syntheses . Yields for such reactions are moderate (e.g., 18% for a structurally similar pyrimidine carbonitrile ), reflecting the challenges of incorporating fluorine-rich moieties.
Biological Activity
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile (CAS No. 1553120-37-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C8H6F3N3
- Molecular Weight : 201.15 g/mol
- IUPAC Name : 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile
The biological activity of 5-[(2,2,2-trifluoroethyl)amino]pyridine-2-carbonitrile is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and potentially improves binding affinity to target proteins.
Potential Targets:
- Kinases : The compound may act as an inhibitor for specific kinases involved in cellular signaling pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing neuronal activity.
Biological Activity
Recent studies have indicated that compounds containing the pyridine nucleus exhibit a range of biological activities including antibacterial, antiviral, and anticancer properties.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of pyridine derivatives against various pathogens. The presence of the trifluoroethyl group in the structure may enhance this activity due to increased hydrophobic interactions with microbial membranes .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
Antiviral Activity
The compound has shown promise in antiviral applications, particularly against RNA viruses. The mechanism likely involves interference with viral replication processes .
Case Studies
-
In Vitro Studies : In a controlled laboratory setting, 5-[(2,2,2-trifluoroethyl)amino]pyridine-2-carbonitrile was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
- Cell Lines Tested :
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion profiles.
Q & A
Q. What are the common synthetic routes for preparing 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile?
The synthesis typically involves nucleophilic substitution of a halogen (e.g., chloro or bromo) at the pyridine-2-carbonitrile position with 2,2,2-trifluoroethylamine. Reaction conditions often require polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (60–100°C) to drive the reaction . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yields . Purification is typically achieved via column chromatography, with TLC and NMR used to monitor intermediates and confirm final product identity .
Q. How is the compound characterized structurally and analytically?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and trifluoroethyl group integration .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for assessing steric effects of the trifluoroethyl group .
- IR spectroscopy to identify nitrile (C≡N) and amine (N–H) functional groups .
Q. What biological targets or activities are associated with this compound?
While direct studies on this compound are limited, structurally related pyridine-carbonitriles with trifluoroethyl groups exhibit:
- Enzyme inhibition : Potential interactions with kinases or proteases due to the electron-withdrawing nitrile and fluorine groups enhancing binding affinity .
- Antimicrobial activity : Fluorinated pyridines often show improved membrane permeability and metabolic stability .
- CNS targeting : The trifluoroethyl group may enhance blood-brain barrier penetration in neurological drug candidates .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
- Solvent selection : Use DMF or DMSO to stabilize intermediates via dipole interactions .
- Catalysis : Palladium-based catalysts (e.g., Pd/C) can accelerate halogen displacement reactions .
- Microwave assistance : Reduces reaction time from hours to minutes while maintaining >80% yield .
- Workup optimization : Precipitation or liquid-liquid extraction minimizes losses during purification .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response profiling : Ensure activity is concentration-dependent and not an artifact of assay conditions .
- Off-target screening : Use proteome-wide profiling (e.g., affinity chromatography) to identify unintended interactions .
- Metabolite analysis : LC-MS can detect degradation products that may contribute to variability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Assess binding modes with enzymes (e.g., AutoDock Vina) using the trifluoroethyl group’s electrostatic potential .
- MD simulations : Evaluate stability of ligand-protein complexes over time, focusing on fluorine-mediated hydrophobic interactions .
- QSAR modeling : Correlate substituent effects (e.g., nitrile position) with activity data from analogous compounds .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as fluorinated amines may cause irritation .
- Ventilation : Use fume hoods due to potential respiratory toxicity from nitrile vapors .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (>10 g) require careful control of exothermic steps when scaling microwave-assisted protocols .
- Fluorine’s role : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation, critical for in vivo studies .
- Data validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
